molecular formula C17H17N5O B2592438 N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 1903070-86-9

N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No. B2592438
M. Wt: 307.357
InChI Key: GXSGJAGCARRIFF-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide, commonly known as BIPRA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPRA is a bidentate ligand that can form complexes with transition metals, and its synthesis method involves the reaction of 4-(chloromethyl)-2,2'-bipyridine with 1H-pyrazole-1-carboxamide in the presence of a base.

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis of Pyrazole Derivatives: A study described the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant, highlighting the importance of pyrazole derivatives in medicinal chemistry (Bailey et al., 1985).
  • Coordination Chemistry: Research on palladium(II) chloride complexes with pyrazol-1-yl propanamide (PPA) and related ligands demonstrated the application of such compounds in developing supramolecular structures and enhancing understanding of metal-ligand interactions (Palombo et al., 2019).

Pharmacological Applications

  • Immunomodulating Activity: Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides showed promising immunomodulating activity, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice, suggesting potential therapeutic applications (Doria et al., 1991).

Materials Science

  • Superoxide Dismutase-like Activity: Novel bis(pyrazole)-2,2'-bipyridyl mixed ligand copper(II) complexes exhibited potent superoxide dismutase (SOD)-like activity, demonstrating potential for development as SOD mimetics for therapeutic or antioxidative applications (Potapov et al., 2009).

Corrosion Inhibition

  • Bipyrazolic Compounds in Corrosion Inhibition: N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and related bipyrazole compounds were studied for their effectiveness in inhibiting corrosion of pure iron in acidic media, showcasing the utility of pyrazole derivatives in corrosion protection (Chetouani et al., 2005).

Electroluminescent Materials

  • Phosphorescent Light-Emitting Materials: Pyrazolato diimine rhenium(I) carbonyl complexes were explored for their potential as green phosphorescent emitters for organic light-emitting diodes (OLEDs), contributing to the development of energy-efficient lighting and display technologies (Ranjan et al., 2003).

properties

IUPAC Name

2-pyrazol-1-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-13(22-9-3-7-21-22)17(23)20-11-14-5-8-19-16(10-14)15-4-2-6-18-12-15/h2-10,12-13H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSGJAGCARRIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide

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